molecular formula C17H17NO3S B2903163 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1226443-61-3

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2903163
CAS RN: 1226443-61-3
M. Wt: 315.39
InChI Key: GRYLXZQWQUHLNK-UHFFFAOYSA-N
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Description

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. It has been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mechanism of Action

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has been found to have several biochemical and physiological effects. In cancer cells, 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide inhibits the activity of CK2, leading to the inhibition of cell proliferation and induction of apoptosis. 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative diseases, 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has been found to protect neurons from oxidative stress and improve cognitive function. 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has also been found to have antiviral activity against several viruses.

Advantages and Limitations for Lab Experiments

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has also been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
However, there are also limitations to using 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide in lab experiments. It is a small molecule inhibitor that may have off-target effects, and its specificity for CK2 may vary depending on the cell type and experimental conditions. 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide is also a synthetic compound that may have limited availability and may be expensive to synthesize.

Future Directions

There are several future directions for the research on 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. Another direction is to study its mechanism of action in more detail and identify its downstream targets. Additionally, there is a need to develop more potent and selective inhibitors of CK2 that may have improved efficacy and reduced off-target effects.

Synthesis Methods

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromobenzoic acid with thiophen-2-ylmethanamine to form the intermediate product, which is then reacted with cyclopropyl-2-oxoethyl chloride to yield 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has been found to inhibit the growth of various cancer cell lines by targeting CK2, which is overexpressed in many types of cancer. 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative diseases, 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has also been found to have antiviral activity against several viruses, including HIV, hepatitis C virus, and dengue virus.

properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c19-16(12-3-4-12)11-21-14-7-5-13(6-8-14)17(20)18-10-15-2-1-9-22-15/h1-2,5-9,12H,3-4,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYLXZQWQUHLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide

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